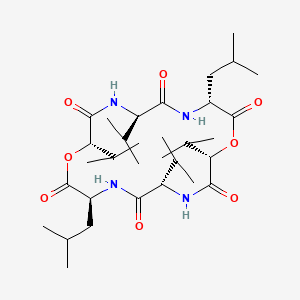
Ferric chloride hexahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ferric Chloride Hexahydrate, also known as Iron (III) Chloride Hexahydrate, is a compound of iron and chlorine with the formula FeCl3.6H2O . It is a moderately strong Lewis acid and many of its applications exploit this property . It normally exists as a hexahydrate salt . When heated or anhydrous, it tends to hydrolyze, producing hydrogen chloride gas . The pure material occurs as hydroscopic, hexagonal, dark crystals .
Synthesis Analysis
Ferric Chloride Hexahydrate can be synthesized via co-precipitation method using ferric chloride and ferrous sulphate as the starting materials . The shape and the size of the resulting Fe3O4 nanoparticles can be controlled by using different types of additives including ammonium hydroxide and sodium hydroxide .Molecular Structure Analysis
The crystal structure of Ferric Chloride Hexahydrate has been determined from three-dimensional single-crystal x-ray-diffraction data . In the crystals, two chloride ions and four water molecules are arranged around each ferric ion to form octahedral trans-[FeCl2(OH2)4]+ ions with C2h-2/m symmetry .Chemical Reactions Analysis
Strong heating will convert the hexahydrate form, or the anhydrous form in the presence of water, to iron (III) oxychloride and hydrogen chloride, and the anhydrous form to iron (II) chloride and chlorine gas . Ferric Chloride Hexahydrate is also highly soluble in acetone .Physical And Chemical Properties Analysis
Ferric Chloride Hexahydrate is soluble in water, ethanol, ether, and acetone . It is deliquescent, forming a hexahydrate compound . Dissolution in water is exothermic and produces an acidic solution .科学的研究の応用
Catalyst and Oxidant in Organic Synthesis : Hexahydrated ferric chloride is used as a Lewis acid, acting as a catalyst and oxidant in organic synthesis. Its applications include esterification, ketalation, etherification, oxidation, and molecular rearrangement, with detailed explanations of the reaction mechanisms (Yu Shan-xin, 2002).
Regioselective Arylations in Organic Chemistry : It is highly efficient as a catalyst for the regioselective arylation of α-amido sulfones, leading to the synthesis of unsymmetrical and bis-symmetrical triarylmethanes through Friedel-Crafts alkylations (P. Thirupathi & Sung Soo Kim, 2010).
Crystal Structure Analysis : The crystal structure of ferric chloride hexahydrate has been determined using three-dimensional single-crystal x-ray diffraction data, revealing its complex ion structure and indicating hydrogen bonding in addition to electrostatic forces (M. Lind, 1967).
Fuel Borne Catalyst in Biodiesel : Ferric chloride (FeCl3) acts as a fuel-borne catalyst for waste cooking palm oil-based biodiesel, improving engine performance, emission, and combustion characteristics (G. R. Kannan, R. Karvembu, & R. Anand, 2011).
In Thrombosis Research : It is used in thrombosis research for inducing thrombosis through topical application to the vasculature, making it a highly effective and reliable method (S. Schoenwaelder & S. Jackson, 2015).
Green Synthesis of Organic Compounds : It serves as a recyclable homogeneous catalyst in aqueous media for the synthesis of organic compounds under specific conditions, like sonication (A. Khorshidi & K. Tabatabaeian, 2011).
Quality Standard and Testing in Pharmaceuticals : Its use in pharmaceuticals has led to the development of spectrophotometric methods for determining ferrous iron in ferric chloride hexahydrate, important for ensuring quality standards (B. Xiaoguang et al., 2021).
Flocculant in Water Treatment : It is used as a flocculant in sewage treatment and drinking water production, as well as an etchant for copper-based metals in printed circuit boards (Ferric Chloride, 2014).
作用機序
Safety and Hazards
特性
IUPAC Name |
trichloroiron;hexahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Fe.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXWGWZJXJUMQB-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.Cl[Fe](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3FeH12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5H-[1,4]dioxepino[6,5-b]pyridine](/img/structure/B592913.png)









